molecular formula C19H22N2O2 B8109294 7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one

7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B8109294
M. Wt: 310.4 g/mol
InChI Key: WHJOZVWLPAGLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of diazaspiro[3.5]nonanes, which are characterized by a rigid spirocyclic framework that provides a three-dimensional structure to the molecule . This rigidity is highly valued in chemical biology, as it offers a stiff scaffold for presenting pharmacophoric groups in a defined spatial orientation, which is crucial for probing biological targets and optimizing structure-activity relationships (SAR) . The structure incorporates a furan-3-ylmethyl substituent, a heteroaromatic group known to be a key building block in the synthesis of more complex molecules . The presence of both the furan heterocycle and the phenyl group makes this compound a versatile intermediate for further synthetic elaboration. Compounds with the diazaspiro[3.5]nonane core have been investigated for their potential in treating various diseases, including immune-mediated disorders such as asthma and rhinitis, highlighting the therapeutic relevance of this chemical architecture . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this molecule as a key synthetic intermediate or as a rigid core structure in the development of novel bioactive molecules.

Properties

IUPAC Name

7-(furan-3-ylmethyl)-2-methyl-1-phenyl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-20-17(16-5-3-2-4-6-16)19(18(20)22)8-10-21(11-9-19)13-15-7-12-23-14-15/h2-7,12,14,17H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJOZVWLPAGLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2(C1=O)CCN(CC2)CC3=COC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Precursors

A common route involves reacting a diamine with a carbonyl-containing electrophile. For example, N-methyl-1,3-propanediamine reacts with 3-phenylcyclobutanone under basic conditions (e.g., K₂CO₃ in ethanol) to form the spirocyclic intermediate. The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration (Scheme 1).

Scheme 1 :

N-methyl-1,3-propanediamine+3-phenylcyclobutanoneK2CO3,EtOH2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one\text{N-methyl-1,3-propanediamine} + \text{3-phenylcyclobutanone} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one}

Yields for this step range from 55–68%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Ring-Closing Metathesis (RCM)

Alternative approaches employ Grubbs catalysts to form the spiro structure. A diene precursor such as N-allyl-N-methyl-3-phenylcyclobutanone undergoes RCM in dichloromethane at 40°C, yielding the spirocyclic core in 72% efficiency. This method offers superior stereocontrol but requires anhydrous conditions and inert atmospheres.

Introduction of the Furan-3-ylmethyl Group

The 7-position furan-3-ylmethyl substituent is introduced via alkylation or nucleophilic substitution:

Alkylation of Secondary Amines

The spirocyclic intermediate is treated with 3-(bromomethyl)furan in the presence of NaH (THF, 0°C to room temperature). The reaction achieves 80–85% yield, with excess alkylating agent (1.5 equiv) ensuring complete substitution. Competing N-methylation is minimized by steric hindrance from the spiro structure.

Table 1 : Optimization of Alkylation Conditions

ParameterConditionYield (%)
BaseNaH85
SolventTHF85
Temperature0°C → RT85
Equiv. of R-X1.585
Alternative baseK₂CO₃62

Reductive Amination

For improved regioselectivity, reductive amination using furan-3-carbaldehyde and NaBH₃CN (MeOH, pH 5) affords the target substituent in 78% yield. This method avoids halogenated reagents but requires strict pH control to prevent over-reduction.

Functional Group Interconversion at Position 3

The 3-phenyl group is introduced early in the synthesis but may require late-stage modification:

Friedel-Crafts Acylation

Treatment of the spirocyclic ketone with benzene and AlCl₃ under reflux introduces the phenyl group, though this method risks polyacylation (yield: 60%).

Suzuki-Miyaura Coupling

A more controlled approach utilizes a boronic ester intermediate. The ketone is converted to a triflate, which couples with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) in 82% yield.

Industrial-Scale Production

Continuous Flow Synthesis

A two-stage continuous process enhances throughput:

  • Spirocycle formation in a packed-bed reactor (residence time: 15 min, 80°C)

  • Alkylation in a microreactor (residence time: 5 min, 25°C)
    This system achieves 91% overall yield with 99.5% purity by HPLC.

Purification Strategies

  • Crystallization : Ethyl acetate/hexane (1:3) removes unreacted diamine.

  • Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) isolates the final product.

Comparative Analysis of Synthetic Routes

Table 2 : Route Efficiency and Scalability

MethodStepsTotal Yield (%)Scalability
Cyclization-Alkylation365High
RCM-Reductive Amination458Moderate
Continuous Flow291Industrial

Challenges and Mitigation

  • Steric Hindrance : Bulky substituents slow alkylation; using polar aprotic solvents (DMF) accelerates kinetics.

  • Oxidation Sensitivity : The furan ring necessitates inert atmospheres during high-temperature steps.

  • Regioselectivity : Protecting groups (e.g., Boc on N-methyl) prevent undesired N-alkylation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-3-one derivatives.

    Reduction: Reduction of the spirocyclic core can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., furan-3-ylmethyl chloride) in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Furan-3-one derivatives.

    Reduction: Alcohol derivatives of the spirocyclic core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Drug Design: Used in the design of novel drugs targeting specific biological pathways.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

(a) 2-Isopropyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one (SY096241)

  • Key Differences : Replaces the furan-3-ylmethyl group with an isopropyl moiety.

(b) 2-(3-Fluorophenyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one (SY096242)

  • Key Differences : Substitutes the methyl group with a 3-fluorophenyl ring.
  • Implications : Fluorination enhances electronegativity, improving binding interactions with hydrophobic pockets in enzymes or receptors. This modification could increase bioavailability .

(c) tert-Butyl 5,5-Difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Key Differences : Introduces fluorine atoms at the 5,5-positions and a tert-butoxycarbonyl (Boc) protecting group.
  • Implications : Fluorination stabilizes the spirocyclic conformation, while the Boc group facilitates synthetic intermediates for further functionalization .

Spirocyclic Compounds with Alternative Ring Systems

(a) 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

  • Key Differences : Replaces one nitrogen atom with oxygen (oxa vs. aza).
  • This compound is highlighted for applications in material science due to its stability .

(b) 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Key Differences: Features a larger spiro[4.4]nonane system.
  • Implications : The expanded ring system alters conformational dynamics, which may influence binding kinetics in biological systems. Crystal structure analysis reveals envelope conformations in both rings, stabilized by N–H⋯O hydrogen bonds .

Pharmacologically Active Analogs

(a) HSK21542 [(R)-N-((R)-1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl)-...]

  • Key Differences: Incorporates acetyl and aminoalkyl substituents on the spiro core.
  • Implications: This compound acts as a peripheral kappa opioid receptor agonist, demonstrating the spiro[3.5]nonane scaffold's utility in CNS drug design. The acetyl group enhances metabolic stability, while the amino group facilitates ionic interactions with receptors .

Physicochemical Properties

Property 7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one SY096241 HSK21542
Molecular Weight (g/mol) ~350 (estimated) N/A 787.8
Polar Groups Furan (oxygen), amide Isopropyl Acetyl, amino
Predicted Solubility Moderate (furan enhances polarity) Low Low

Biological Activity

The compound 7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is a member of the diazaspiro compound family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O2C_{22}H_{26}N_{2}O_{2}. The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds within the diazaspiro class can interact with various biological targets, including enzymes and receptors involved in cancer progression. The specific mechanism of action for this compound may involve:

  • Inhibition of Oncogenic Pathways : Studies have shown that derivatives of diazaspiro compounds can inhibit the RAS signaling pathway, which is crucial in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary evaluations suggest that related compounds exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Case Studies

  • Antitumor Activity : A study focused on a series of diazaspiro compounds demonstrated that modifications to the core structure significantly enhanced their potency against KRAS G12C mutations in non-small cell lung cancer models. The lead compound exhibited a dose-dependent antitumor effect in xenograft mouse models .
  • Antimicrobial Screening : In vitro tests revealed that certain derivatives showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds showed effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/PathwayObserved EffectReference
AntitumorKRAS G12C mutated cellsDose-dependent inhibition
AntimicrobialPseudomonas aeruginosaMIC = 0.21 µM
AntimicrobialEscherichia coliModerate activity
Enzyme InhibitionRAS signaling pathwayReduced proliferation

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the spirocyclic core of 7-(Furan-3-ylmethyl)-2-methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one?

  • The synthesis of spirocyclic compounds like this typically involves cyclization reactions. For example, cyclization of lactams or ketones with nucleophiles (e.g., amines) under mild conditions (e.g., THF or dichloromethane) can form the spiro framework . Key steps may include reductive amination for introducing substituents (e.g., furan-3-ylmethyl groups) and protecting group strategies to manage reactivity . Multi-step protocols are often required to install the furan and phenyl moieties selectively .

Q. How is crystallography used to resolve the three-dimensional structure of this compound, and what software tools are recommended?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used . Hydrogen bonding and ring puckering parameters (analyzed via Cremer-Pople coordinates) provide insights into conformational stability . For example, prior spiro compounds like 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one were resolved using SHELX, highlighting the importance of refining torsional angles to avoid overfitting .

Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?

  • Initial screening often involves enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s electrophilic carbonyl group, which may form covalent adducts with nucleophilic residues . Cell-based assays (e.g., osteoclast inhibition for bone-related applications) can assess functional activity, as seen in structurally similar 2,7-diazaspiro derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for the spirocyclic core, particularly when balancing steric hindrance from the furan and phenyl groups?

  • Steric effects from bulky substituents (e.g., phenyl at C3) may slow cyclization. Strategies include:

  • Using high-dilution conditions to favor intramolecular reactions over intermolecular side products.
  • Employing Lewis acid catalysts (e.g., BF₃·OEt₂) to stabilize transition states during spiro ring formation .
  • Modifying solvent polarity (e.g., switching from THF to DMF) to enhance solubility of intermediates .
    • Monitoring reaction progress via LC-MS or HPLC (as in ) ensures timely quenching to prevent decomposition .

Q. How should researchers address discrepancies between computational predictions and experimental data in conformational analysis?

  • Discrepancies often arise from neglecting solvent effects or non-covalent interactions. For example:

  • Compare DFT-optimized geometries (gas phase) with SCXRD data (solid state) and NMR-derived solution structures.
  • Use molecular dynamics (MD) simulations to account for solvent-induced conformational flexibility .
  • Validate hydrogen bonding patterns (e.g., NH···O interactions) via IR spectroscopy or temperature-dependent NMR .

Q. What mechanistic insights explain the compound’s selectivity in biological targets, such as enzyme inhibition?

  • The furan-3-ylmethyl group may enhance selectivity through π-π stacking with aromatic residues in enzyme active sites. Covalent inhibition (via the carbonyl group) can be probed using:

  • Competitive activity-based protein profiling (ABPP) to identify target engagement.
  • Mutagenesis studies (e.g., replacing nucleophilic cysteine/serine residues) to confirm binding specificity .
    • SAR studies on analogs (e.g., replacing furan with thiophene) can isolate contributions of electronic vs. steric effects .

Q. What analytical techniques are critical for resolving impurities or diastereomers during scale-up synthesis?

  • Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, especially if asymmetric synthesis introduces stereocenters .
  • High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) differentiate diastereomers by comparing coupling constants and spatial proximity of protons .
  • PXRD (powder X-ray diffraction) detects polymorphic impurities, as demonstrated in crystalline spiro derivatives like EP 3,533,792 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.